1-formyl-N,N-dimethylcyclopropane-1-sulfonamide
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Overview
Description
Chemical Reactions Analysis
1-Formyl-N,N-dimethylcyclopropane-1-sulfonamide can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group may be replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Formyl-N,N-dimethylcyclopropane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound may be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 1-formyl-N,N-dimethylcyclopropane-1-sulfonamide involves its interaction with specific molecular targets. While detailed pathways are not extensively documented, sulfonamides generally act by inhibiting enzymes or interfering with metabolic processes . The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
1-Formyl-N,N-dimethylcyclopropane-1-sulfonamide can be compared to other sulfonamide compounds, such as:
N,N-Dimethylcyclopropane-1-sulfonamide: Lacks the formyl group, which may affect its reactivity and applications.
1-Formylcyclopropane-1-sulfonamide: Lacks the N,N-dimethyl groups, potentially altering its chemical properties and uses.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized research applications .
Properties
IUPAC Name |
1-formyl-N,N-dimethylcyclopropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-7(2)11(9,10)6(5-8)3-4-6/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMPBZXALYNYQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1(CC1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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